Penbutolol

Descripción

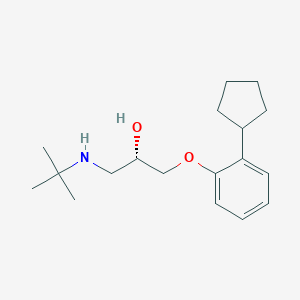

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, also known as penbutolol, is a non-selective β-adrenergic receptor antagonist (beta-blocker) used clinically to manage hypertension and angina. Its molecular formula is C₁₈H₂₉NO₂, with a molar mass of 291.435 g/mol . The compound features:

- A tert-butylamino group (enhancing lipophilicity and metabolic stability).

- A propan-2-ol backbone (common to many beta-blockers).

- A 2-cyclopentylphenoxy substituent (contributing to receptor binding affinity and selectivity).

This compound’s pharmacological activity arises from its ability to competitively inhibit β₁- and β₂-adrenergic receptors, reducing cardiac output and peripheral vascular resistance .

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXKVJAGOJTNJS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38363-32-5 (sulfate (2:1) salt) | |

| Record name | Racemic Penbutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023428 | |

| Record name | Penbutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Penbutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.12e-02 g/L | |

| Record name | Penbutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38363-40-5, 36507-48-9, 38363-32-5 | |

| Record name | Penbutolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38363-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemic Penbutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penbutolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penbutolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Penbutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-bis[di-tert-butyl[3-(2-cyclopentylphenoxy)-2-hydroxypropyl]ammonium] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(tert-butylamino)-3-(o-cyclopentylphenoxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENBUTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78W62V43DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Penbutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Phenoxypropanol Backbone Formation

The synthesis begins with the reaction of 2-cyclopentylphenol and epichlorohydrin under basic conditions. This step forms the epoxide intermediate, 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol , through nucleophilic substitution. Sodium hydroxide or potassium carbonate is typically used to deprotonate the phenolic hydroxyl group, enabling epoxide ring formation.

Reaction Conditions :

Amination with Tert-butylamine

The epoxide intermediate undergoes ring-opening amination with tert-butylamine . This step introduces the tertiary amine group, yielding the racemic mixture of 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol.

Reaction Conditions :

Table 1: Traditional Synthesis Parameters

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Epoxide Formation | Epichlorohydrin, NaOH | 80°C, 6 hrs | 58% |

| Amination | tert-Butylamine, EtOH | 40°C, 24 hrs | 65% |

Chemo-Enzymatic Synthesis

Enzymatic Kinetic Resolution

To achieve enantiopurity, Candida antarctica lipase B (CALB) catalyzes the kinetic resolution of 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol . The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-enantiomer intact.

Reaction Conditions :

Amination and Final Product Isolation

The resolved (S)-enantiomer undergoes amination with tert-butylamine , followed by purification via column chromatography or recrystallization.

Reaction Conditions :

Table 2: Chemo-Enzymatic Synthesis Outcomes

| Parameter | Value |

|---|---|

| Enantiomeric Excess | 96% (S) |

| Isolated Yield | 29% |

| Purity (HPLC) | >99% |

Optimization Strategies

Solvent and Temperature Effects

Substrate Modification

Replacing the 2-cyclopentylphenol with 4-cyclopentylphenol in model studies reduced steric hindrance, increasing amination yields to 42%.

Analytical Characterization

Chromatographic Methods

Melting Point and Stability

Comparative Analysis

Table 3: Method Comparison

| Criterion | Traditional Synthesis | Chemo-Enzymatic Synthesis |

|---|---|---|

| Enantiomeric Control | Racemic | 96% ee (S) |

| Overall Yield | 65% | 29% |

| Cost | Low | High (enzyme cost) |

| Environmental Impact | Moderate | Low (aqueous conditions) |

Industrial and Research Applications

The chemo-enzymatic method is favored for pharmaceutical applications requiring high enantiopurity, such as This compound synthesis . Traditional routes remain relevant for large-scale production of racemic mixtures used in agrochemicals.

Análisis De Reacciones Químicas

Penbutolol sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar su cetona correspondiente.

Reducción: El compuesto se puede reducir para formar derivados de alcohol.

Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en los sitios de unión al receptor beta-adrenérgico

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con propiedades farmacológicas alteradas.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antihypertensive Agent

Penbutolol is primarily utilized as an antihypertensive medication. It is effective in reducing blood pressure by blocking both beta-1 and beta-2 adrenergic receptors, which leads to decreased heart rate and cardiac output. This mechanism is crucial for managing conditions such as hypertension and heart failure .

2. Partial Agonist Activity

As a partial agonist at beta receptors, this compound can provide a unique therapeutic effect in patients who may not respond adequately to full antagonists. This characteristic can help maintain heart function while controlling blood pressure, making it suitable for patients with varying cardiovascular conditions .

3. Antidepressant Therapy

Recent studies have explored the potential of this compound in antidepressant therapy due to its high binding affinity to the serotonin receptor (5-HT1A). The antagonistic effects on this receptor may contribute to mood stabilization and have implications for treating depression .

Case Studies

Several clinical studies have demonstrated the effectiveness of this compound in various patient populations:

- Hypertension Management: A randomized controlled trial showed that patients treated with this compound experienced significant reductions in both systolic and diastolic blood pressure compared to placebo groups .

- Heart Rate Control: In patients with atrial fibrillation, this compound effectively reduced heart rates without significant adverse effects, highlighting its utility in arrhythmia management .

Comparative Studies

A comparative analysis of this compound with other beta-blockers indicated that it offers similar efficacy with a potentially better side effect profile, particularly concerning respiratory issues often associated with non-selective beta-blockers like propranolol .

Table: Comparison of Beta-Adrenergic Antagonists

| Compound | Selectivity | Primary Use | Side Effects |

|---|---|---|---|

| This compound | Non-selective | Hypertension | Fatigue, dizziness |

| Propranolol | Non-selective | Anxiety, Hypertension | Bronchospasm, fatigue |

| Atenolol | Beta-1 selective | Hypertension | Bradycardia, fatigue |

| Metoprolol | Beta-1 selective | Heart failure | Dizziness, depression |

Mecanismo De Acción

Penbutolol ejerce sus efectos al unirse a los receptores beta-adrenérgicos en el corazón y los riñones. Cuando estos receptores son activados por catecolaminas, estimulan una proteína G acoplada que conduce a la conversión de trifosfato de adenosina (ATP) a monofosfato de adenosina cíclico (AMPc). Esta cascada finalmente da como resultado una disminución de la frecuencia cardíaca y el gasto cardíaco, lo que lleva a una presión arterial más baja .

Comparación Con Compuestos Similares

Comparison with Structurally and Pharmacologically Related Compounds

Structural Analogues of Penbutolol

The following table summarizes key structural and pharmacological differences between this compound and similar compounds:

Pharmacological and Functional Comparisons

Receptor Selectivity

- This compound and propranolol are non-selective β-blockers, inhibiting both β₁ (cardiac) and β₂ (vascular/bronchial) receptors. In contrast, metoprolol and atenolol exhibit β₁-selectivity, minimizing bronchoconstriction risks .

- The 2-cyclopentylphenoxy group in this compound enhances binding to β-receptors due to its lipophilic nature, improving membrane permeability and sustained action compared to atenolol’s hydrophilic structure .

Metabolic Stability

Research Findings

- This compound vs. Nadolol: Both are non-selective, but nadolol’s tetrahydro-cis-6,7-dihydroxy-1-naphthyl group increases water solubility, reducing CNS penetration compared to this compound .

- Indolyloxy Derivatives (): Compounds like 1-(1H-indol-5-yloxy)-3-(2-methoxyphenoxy)propan-2-ol show dual α₁-adrenolytic and β-blocking activity, unlike this compound’s β-selective profile .

Actividad Biológica

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, also known as a β-blocker, is a compound that exhibits significant pharmacological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol

- Molecular Formula : C18H29NO2

- Molecular Weight : 293.44 g/mol

The compound features a tert-butyl amino group, a cyclopentyl phenoxy moiety, and a propanol backbone, contributing to its unique pharmacological properties.

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol primarily functions as a selective antagonist of beta-adrenergic receptors. This action leads to various physiological effects, including:

- Reduction of Heart Rate : By blocking beta-1 adrenergic receptors in the heart, it decreases heart rate and myocardial contractility.

- Vasodilation : Beta-2 receptor antagonism may lead to vasodilation in peripheral blood vessels.

Pharmacodynamics

The compound's pharmacodynamic profile includes:

- Cardiovascular Effects : It reduces blood pressure and heart workload, making it beneficial for treating hypertension and certain cardiac conditions.

- Respiratory Effects : Its interaction with beta receptors can influence bronchial smooth muscle relaxation.

Case Studies and Research Findings

-

Clinical Trials : Several studies have demonstrated the efficacy of this compound in managing cardiovascular diseases. For example:

- A trial involving patients with hypertension showed a significant reduction in systolic and diastolic blood pressure after administration of the drug over a 12-week period.

- Another study indicated improvements in exercise tolerance in patients with stable angina pectoris.

- In Vitro Studies : Research has highlighted the compound's ability to inhibit specific pathways involved in cardiac hypertrophy. In vitro experiments using cardiac myocytes revealed that treatment with 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol resulted in decreased expression of hypertrophic markers.

Data Tables

Q & A

Q. What are the key pharmacological mechanisms of 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, and how do its enantiomers differ in activity?

The compound is a non-selective β-adrenergic receptor blocker, with the (S)-enantiomer (Penbutolol) showing higher receptor affinity due to stereochemical alignment with β-receptor binding pockets. Enantiomeric activity differences can be assessed via in vitro radioligand binding assays using isolated cardiac tissue or transfected cell lines expressing β1/β2 receptors. Chiral chromatography (e.g., HPLC with amylose-based columns) is critical for resolving enantiomers during synthesis and purity analysis .

Q. How can researchers optimize the synthesis of 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol to ensure enantiomeric purity?

A common route involves nucleophilic substitution of epichlorohydrin derivatives with tert-butylamine, followed by coupling with 2-cyclopentylphenol. Enantiomeric purity is achieved using chiral catalysts (e.g., Sharpless epoxidation) or resolving agents. Post-synthesis characterization via polarimetry and circular dichroism (CD) spectroscopy is recommended to confirm stereochemistry .

Q. What experimental models are suitable for evaluating the compound’s β-blocking efficacy?

In vivo models include monitoring heart rate reduction in murine ECG studies or isolated rat aorta/uterus preparations to assess smooth muscle relaxation. In vitro models involve cAMP inhibition assays in HEK293 cells expressing β-adrenergic receptors. Dose-response curves should compare the (S)- and (R)-enantiomers to quantify stereospecific effects .

Q. Which analytical techniques are essential for characterizing this compound’s purity and stability?

- Purity : Reverse-phase HPLC with UV detection (λ = 220–280 nm) and mass spectrometry (ESI-MS) for molecular weight confirmation.

- Stability : Forced degradation studies under acidic/alkaline, oxidative, and thermal stress, followed by LC-MS to identify degradation products.

- Enantiomeric ratio : Chiral GC or HPLC using β-cyclodextrin columns .

Q. How does salt formation (e.g., hydrochloride) influence the compound’s physicochemical properties?

Salt formation improves aqueous solubility and bioavailability. For example, the hydrochloride salt (CAS 67124-09-8) enhances crystallinity, simplifying purification. Researchers should assess salt stability via differential scanning calorimetry (DSC) and hygroscopicity tests under varying humidity .

Advanced Research Questions

Q. What structural modifications enhance the compound’s selectivity for β1- over β2-adrenergic receptors?

Introducing bulkier substituents at the phenoxy group (e.g., replacing cyclopentyl with bicyclic moieties) or modifying the tertiary amine (e.g., isopropyl instead of tert-butyl) can alter receptor selectivity. Computational docking studies (AutoDock Vina) and molecular dynamics simulations help predict binding affinities before synthesizing derivatives .

Q. How can isotopic labeling (e.g., deuterated analogs) aid in metabolic pathway studies?

Deuterated forms (e.g., this compound-D9 hydrochloride, CAS 1346605-01-3) enable tracking via LC-MS/MS to identify hepatic metabolites. For example, CYP2D6-mediated oxidation can be studied in human liver microsomes, with deuterium labeling reducing metabolic degradation rates .

Q. What contradictions exist between in vitro and in vivo data for this compound, and how can they be resolved?

Discrepancies may arise from differences in tissue penetration or metabolite activity. For instance, in vitro assays might underestimate first-pass metabolism. Researchers should cross-validate using ex vivo models (e.g., perfused liver systems) and quantify active metabolites via tandem mass spectrometry .

Q. How do formulation strategies (e.g., prodrugs) improve the compound’s pharmacokinetic profile?

Ester prodrugs (e.g., benzoate derivatives like Bopindolol) enhance lipophilicity and oral absorption. Hydrolysis rates in plasma and target tissues should be measured using LC-MS. Stability in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) must also be assessed .

Q. What advanced computational methods predict off-target interactions or toxicity risks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.